molecular formula C10H8INO3 B11802474 Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate

Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate

Cat. No.: B11802474
M. Wt: 317.08 g/mol
InChI Key: COIPFUHZHLJPFI-UHFFFAOYSA-N
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Description

Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aromatic aldehydes with nitroacetic esters to form intermediate compounds, which then undergo cyclization to yield the desired isoxazole derivatives . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Cycloaddition Reactions: Catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex polycyclic structures .

Mechanism of Action

The mechanism of action of Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
  • Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate
  • Ethyl 6-fluorobenzo[d]isoxazole-3-carboxylate

Uniqueness

Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity .

Biological Activity

Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C10H8INO3C_{10}H_{8}INO_{3} and a molecular weight of approximately 317.08 g/mol. The presence of the iodine atom in its structure is notable, as it can influence the compound's reactivity and biological properties compared to other halogenated derivatives.

Property Value
Molecular FormulaC10H8INO3C_{10}H_{8}INO_{3}
Molecular Weight317.08 g/mol
CAS Number[Not specified]
Unique FeatureContains iodine

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Compounds within the isoxazole class, including this compound, have demonstrated activity against various microbial pathogens. This antimicrobial potential is significant for developing new treatments against resistant strains of bacteria and fungi.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological contexts. This mechanism is critical for potential applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Its structural characteristics allow it to interact with biological targets implicated in cancer progression, making it a candidate for further investigation as a therapeutic agent.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's isoxazole ring can mimic natural substrates or inhibitors, facilitating binding to active sites and modulating biological activities. This interaction can lead to either inhibition or activation of various pathways depending on the target.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant activity against multiple strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial effect.
  • Inflammation Models : In vitro assays showed that the compound reduced cytokine production in macrophage cell lines stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could induce apoptosis and inhibit cell proliferation, highlighting its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C10H8INO3

Molecular Weight

317.08 g/mol

IUPAC Name

ethyl 6-iodo-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H8INO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3

InChI Key

COIPFUHZHLJPFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)I

Origin of Product

United States

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